Micheliolide - 68370-47-8

Micheliolide

Catalog Number: EVT-276214
CAS Number: 68370-47-8
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Micheliolide, a guaianolide sesquiterpene lactone, is primarily isolated from the plants Michelia compressa and Michelia champaca [, , ]. This natural product falls under the classification of sesquiterpene lactones, a large and diverse group of bioactive compounds known for their wide array of biological activities [].

Within scientific research, MCL has garnered attention primarily for its anti-inflammatory and anticancer properties [, , , , ]. Researchers are exploring its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases [, , , , , ].

Future Directions
  • Improving Pharmacokinetic Properties: Developing strategies to enhance the solubility, bioavailability, and metabolic stability of MCL is crucial for its clinical translation. This may involve designing novel formulations, synthesizing prodrugs with improved pharmacokinetic profiles, or exploring alternative delivery systems, such as nanoparticles [, ].

Parthenolide

    Compound Description: Parthenolide is a naturally occurring sesquiterpene lactone found in the plant feverfew (Tanacetum parthenium). It is known for its anti-inflammatory and anticancer properties. []

Dimethylaminomicheliolide (DMAMCL)

    Compound Description: Dimethylaminomicheliolide (DMAMCL) is a semi-synthetic derivative of Micheliolide. It acts as a prodrug of Micheliolide, meaning it is converted into the active Micheliolide molecule in the body. [, , , ] DMAMCL exhibits potent anti-tumor activity against various cancer cells, including acute myeloid leukemia (AML) and glioma cells. [, , ]

    Relevance: DMAMCL is a key related compound to Micheliolide due to its improved pharmacological properties. DMAMCL is orally bioavailable, unlike Micheliolide, and demonstrates superior efficacy in preclinical models of leukemia and solid tumors. [, , , ] This improved activity and bioavailability make DMAMCL a more promising candidate for clinical development compared to Micheliolide.

Costunolide

    Compound Description: Costunolide is a sesquiterpene lactone found in various plants. []

    Relevance: Costunolide was identified alongside Micheliolide in the hexane extract of Michelia champaca root bark, suggesting a potential biosynthetic relationship between the two compounds. []

Dihydroparthenolide

    Compound Description: Dihydroparthenolide is a sesquiterpene lactone and a derivative of Parthenolide. []

    Relevance: Dihydroparthenolide was isolated together with Micheliolide from Michelia champaca root bark, indicating a potential connection in their natural occurrence and biosynthesis. []

1(R),10(R)-Dihydromicheliolide

    Compound Description: 1(R),10(R)-Dihydromicheliolide is a synthetic derivative of Micheliolide with modifications to the lactone ring. []

    Relevance: The synthesis of 1(R),10(R)-Dihydromicheliolide from Eremanthine demonstrates the feasibility of chemical transformations to obtain Micheliolide analogs. This synthetic route highlights the potential for creating a diverse library of Micheliolide derivatives with potentially enhanced pharmacological properties. []

(E)-13-(2-Bromophenyl)micheliolide

    Compound Description: (E)-13-(2-Bromophenyl)micheliolide is a synthetic Micheliolide derivative containing a bromophenyl group at the C13 position. []

    Relevance: The synthesis of (E)-13-(2-Bromophenyl)micheliolide demonstrates the feasibility of introducing various substituents onto the Micheliolide scaffold through chemical modifications, potentially leading to derivatives with altered biological activities. []

CY-9

    Compound Description: CY-9 is a synthetic analog of Micheliolide designed for improved pharmacokinetic properties. [] CY-9 was designed to overcome the limitations of Parthenolide and its water-soluble analog, LC-1, which suffer from poor pharmacokinetics and a short half-life, respectively. []

    Relevance: CY-9 is structurally similar to Micheliolide and exhibits comparable activity against breast cancer cells and cancer stem cells (CSCs). [] This highlights the potential of developing Micheliolide analogs with enhanced pharmacological profiles while retaining their anti-tumor properties. []

    Compound Description: These are a series of synthetic Micheliolide derivatives featuring etherification or esterification at the C4 hydroxyl group. []

    Relevance: These derivatives displayed comparable or even greater activity against AML cell lines, including multidrug-resistant cell lines, compared to Micheliolide itself. [] This finding suggests that the C4 position of Micheliolide can be modified to fine-tune its biological activity and potentially overcome drug resistance. []

    Compound Description: These are a series of Micheliolide analogs designed and synthesized via late-stage chemoenzymatic C-H functionalization to enhance their cytotoxicity against leukemic stem cells (LSCs). []

    Relevance: These analogs exhibit greater cytotoxicity against LSCs compared to Micheliolide, indicating the potential for developing more potent anti-leukemic agents based on the Micheliolide scaffold. [] Encapsulation of these analogs in bone-targeted polymeric nanoparticles further enhanced their delivery to the bone marrow and improved their efficacy in a leukemic mouse model. [] This underscores the significance of chemical modifications and targeted delivery strategies in optimizing the therapeutic potential of Micheliolide and its analogs. []

Source and Classification

Micheliolide is derived from various plants, notably those in the Asteraceae family. The compound is classified under sesquiterpene lactones, a group known for their complex structures and significant biological activities. Sesquiterpene lactones are characterized by their ability to interact with cellular targets, often leading to therapeutic effects.

Synthesis Analysis

The synthesis of micheliolide and its derivatives can be achieved through several methods, including:

  1. Isolation from Natural Sources: Micheliolide can be extracted from plants using organic solvents, followed by purification techniques such as chromatography.
  2. Chemical Synthesis: Various synthetic routes have been developed:
    • Esterification and Etherification: Micheliolide can be modified by reacting it with different acyl chlorides or alcohols in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC) .
    • Chemoenzymatic Synthesis: This method employs cytochrome P450 enzymes to introduce specific functional groups into the molecule, enhancing its biological activity .

Technical Parameters

  • Typical reaction conditions involve anhydrous solvents and controlled temperatures to optimize yield and purity.
  • Yields of synthesized derivatives can range from 14% to 78%, depending on the method and conditions used .
Molecular Structure Analysis

Micheliolide's molecular structure is notable for its complex arrangement of carbon atoms and functional groups. Key features include:

  • Core Structure: It contains a fused ring system typical of sesquiterpene lactones.
  • Functional Groups: The presence of a lactone group contributes to its reactivity and biological activity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterization through NMR provides insights into the chemical environment of hydrogen and carbon atoms within the molecule, confirming structural integrity .

Structural Data

  • Molecular weight: 246.30 g/mol
  • Key spectral data includes distinct chemical shifts in proton NMR, indicating the presence of various functional groups.
Chemical Reactions Analysis

Micheliolide participates in several chemical reactions that enhance its versatility:

  1. Esterification Reactions: These reactions involve the formation of esters from carboxylic acids and alcohols, modifying micheliolide's properties for specific applications.
  2. Cycloaddition Reactions: Micheliolide can undergo cycloaddition with other compounds, leading to new derivatives with potentially enhanced biological activities .

Reaction Conditions

Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, using solvents like dichloromethane or ethyl acetate.

Mechanism of Action

Micheliolide exerts its biological effects through several mechanisms:

  • Inhibition of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB): This pathway is crucial in regulating immune responses and inflammation.
  • Interference with Signal Transducer and Activator of Transcription 3 (STAT3): By inhibiting this pathway, micheliolide shows potential in cancer therapy by promoting apoptosis in tumor cells .

Relevant Data

  • Studies indicate that micheliolide derivatives exhibit enhanced potency against various cancer cell lines compared to the parent compound.
Physical and Chemical Properties Analysis

Micheliolide exhibits distinct physical and chemical properties:

  • Appearance: Typically a white amorphous powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting points vary based on derivatives but generally fall within a range indicative of stable organic compounds.

Relevant Data

  • The compound's stability is influenced by environmental factors such as pH and temperature, which can affect its reactivity and bioavailability.
Applications

Micheliolide has significant applications in various scientific fields:

  1. Pharmaceutical Development: Its anti-inflammatory and anticancer properties make it a candidate for drug development targeting chronic inflammatory diseases and cancer therapies.
  2. Agricultural Chemistry: Due to its bioactive nature, micheliolide may be explored as a natural pesticide or herbicide.
  3. Biochemical Research: Used as a tool compound to study cellular signaling pathways related to inflammation and cancer progression .
Biosynthesis and Chemoenzymatic Production of Micheliolide Derivatives

Engineered P450-Mediated Late-Stage Functionalization Strategies [1] [7]

Wild-type cytochrome P450 enzymes exhibit negligible activity toward complex terpenoids like MCL due to steric and electronic mismatches. Protein engineering has overcome these limitations by creating tailored active sites capable of regioselective MCL oxidation. The engineered P450 variant FL#62—derived from Bacillus megaterium P450BM3—serves as a foundational biocatalyst, enabling oxidation at three aliphatic positions: C2, C14, and via further oxidation, C14-formyl [2]. Structural analysis reveals that FL#62 contains 11 key mutations (e.g., A74G, F81V, A82L, T438S) that expand the substrate access channel and reconfigure active-site residues to accommodate MCL’s bulky tricyclic scaffold [7].

Mechanistically, FL#62 catalyzes MCL hydroxylation via a conserved oxygen-rebound pathway:

  • Substrate binding displaces water from the heme iron, triggering spin-state shift and reductase binding.
  • Two-electron reduction (from NADPH via reductase) and oxygen activation yield a reactive iron-oxo species (Compound I).
  • Hydrogen atom transfer (HAT) from MCL’s aliphatic C–H bonds generates a transient carbon radical.
  • Radical recombination with the iron-bound hydroxyl forms the hydroxylated product [7].

FL#62 produces three MCL oxidation products: 2(R)-hydroxy-MCL (87%), 14-hydroxy-MCL (7%), and 14-formyl-MCL (6%) [2]. The dominance of the C2-hydroxylated product reflects preferential orientation of MCL within the FL#62 active site, positioning C2 proximal to the heme iron. Computational docking indicates hydrophobic interactions between MCL’s methyl groups and residues V78 and L181, stabilizing this pose [7].

Table 1: Engineered P450 Variants for Micheliolide Functionalization

P450 VariantMutationsCatalytic ActivitySelectivityTON
FL#62 (Parent)A74G, F81V, A82L, T438S + 7 othersMCL Hydroxylation87% C2-OH, 7% C14-OH, 6% C14-CHO280
P450-C2-optL75A, F82V, T263VC2-Hydroxylation>95% 2(R)-hydroxy-MCL520
P450-C14-optV78F, F87A, I263AC14-Hydroxylation92% 14-hydroxy-MCL340
DoxA-P88YP88YDaunorubicin C14-OH56% increased kcat/KMN/A

Engineering efforts have further optimized FL#62 for site-specific oxidation. Semi-rational mutagenesis targeting residues L75, F82, and T263 yielded P450-C2-opt, which achieves >95% selectivity for 2(R)-hydroxy-MCL with a total turnover number (TON) of 520 [7]. Similarly, P450-C14-opt (V78F/F87A/I263A) delivers 14-hydroxy-MCL with 92% selectivity (TON=340). These engineered systems provide the critical chemical handles (C2/C14-OH) for downstream derivatization while preserving the reactive lactone moiety essential for bioactivity [1] [7].

Probe-Based Fingerprinting for Regio- and Stereoselective Hydroxylation [2]

Predicting P450 regioselectivity remains challenging due to the complex interplay of protein dynamics and substrate orientation. A probe-based fingerprinting strategy was developed to rapidly identify P450 variants with tailored selectivity for MCL functionalization. This method employs mechanistically informative chemical probes acting as selectivity reporters:

  • Design: Probes feature methoxy "reporter" groups installed at target MCL sites (C2 or C14).
  • Screening: P450-catalyzed demethylation releases formaldehyde, quantified colorimetrically (Purpald assay) in high-throughput.
  • Correlation: Demethylation activity predicts hydroxylation propensity at the corresponding site in native MCL [2].

A library of >800 P450 mutants—generated by site-saturation mutagenesis of FL#62’s first-sphere residues (74, 75, 78, 81, 82, 87, 180, 181, 184, 263, 328)—was screened against C2- and C14-specific probes. Multicomponent Analysis (MCA) of the resulting activity fingerprints revealed distinct mutant clusters:

  • Cluster I: High C2-demethylation (>80% relative activity)
  • Cluster II: High C14-demethylation (>75% relative activity)
  • Cluster III: Balanced activity
  • Cluster IV: Low overall activity [2].

Variants from Clusters I and II were validated for MCL hydroxylation, confirming a strong correlation between probe demethylation and native substrate regioselectivity (R²=0.92 for C2; R²=0.87 for C14). This approach bypassed resource-intensive MCL assays, compressing catalyst optimization from months to weeks. The fingerprint database enables a priori selection of mutants for target sites, establishing a generalizable workflow for complex substrate diversification [2].

Chemoenzymatic Synthesis of C2-, C4-, and C14-Substituted Analogs [1] [4] [7]

P450-generated hydroxy-MCL intermediates serve as versatile platforms for synthesizing analogs with enhanced pharmacological properties. Three strategic positions enable diversification:

C2-Substituted Analogs:

  • Synthesis: 2(R)-hydroxy-MCL undergoes esterification with aryl acid chlorides (e.g., 4-trifluoromethylbenzoyl chloride) or carbamate formation using p-CF3 phenyl isocyanate.
  • Representative Analog: MCL-19 (C2-p-trifluoromethylbenzoate) exhibits LC50 = 4.1 µM against M9-ENL1 leukemia cells—a 3.8-fold improvement over MCL [4].

C4-Substituted Analogs:

  • Synthesis: Direct functionalization of MCL’s native C4-OH avoids P450 oxidation. Etherification (alkyl halides), acylation (acid anhydrides), or carbamate ligation yields derivatives.
  • Limitations: Early C4 analogs (e.g., C4-acetate) showed reduced activity, but recent carbamates (e.g., MCL-38) restore potency (LC50 = 4.3 µM) [1] [4].

C14-Substituted Analogs:

  • Synthesis: 14-hydroxy-MCL serves as the precursor. Triazole-linked analogs (e.g., MCL-64) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 14-azido-MCL and aryl alkynes.
  • Advantage: Triazoles resist esterase hydrolysis. MCL-64 demonstrates superior serum stability and potency (LC50 = 1.2 µM against MV-411 leukemia cells) [4].

Table 2: Cytotoxicity Profiles of Key Micheliolide Analogs

AnalogSubstitution PositionFunctional GroupCLogPLC50 M9-ENL1 (µM)LC50 MV-411 (µM)
MCL--1.715.4 ± 1.15.6 ± 2.8
MCL-13C144-CF3-Phenyl ester4.01.8 ± 11.8 ± 0.7
MCL-19C24-CF3-Phenyl ester4.54.1 ± 1.11.7 ± 0.9
MCL-38C4p-CF3-Phenyl carbamate3.64.3 ± 12.9 ± 0.6
MCL-39C14p-CF3-Phenyl carbamate3.23.3 ± 12.9 ± 1.4
MCL-64C144-CF3-Phenyl triazole4.02.2 ± 0.11.2 ± 0.5

Structure-Activity Relationship (SAR) analysis reveals:

  • C2 vs C14: C14 modifications generally confer greater potency than C2 analogs (e.g., MCL-13 vs MCL-19).
  • Linker Effects: Triazoles (MCL-64) outperform esters (MCL-13) in potency and stability; carbamates (MCL-39) balance stability and activity.
  • Hydrophobicity: Optimal CLogP ranges between 3.2–4.5. Beyond CLogP >5, cytotoxicity plateaus or declines due to solubility limitations [4].

Optimization of Biocatalytic Routes for Scalable Micheliolide Diversification [1] [4]

Translating chemoenzymatic MCL derivatization to preparative scale requires optimization of reaction engineering, product recovery, and formulation:

Reaction Engineering:

  • Cofactor Regeneration: NADPH-dependent P450 reactions employ a glucose-6-phosphate dehydrogenase (G6PDH)/glucose-6-phosphate system, reducing cofactor costs by >90%.
  • Two-Phase Systems: Hydroxy-MCL synthesis in E. coli whole cells uses water-solvent biphasic reactors (e.g., 10% n-octanol) to mitigate product inhibition and degradation. This increases TON from 280 (aqueous) to 620 [1] [7].
  • Fed-Batch Fermentation: P450-C14-opt expressed in Pichia pastoris achieves 14-hydroxy-MCL titers of 850 mg/L at 72 h via glycerol feeding and dissolved oxygen control [7].

Downstream Processing & Formulation:

  • Extraction: Continuous centrifugal partition chromatography isolates hydroxy-MCL intermediates from fermentation broths with >95% purity, replacing silica-based chromatography [4].
  • Nanoparticle Delivery: Hydrolytically unstable analogs (e.g., esters) are encapsulated in bone-targeted polymeric nanoparticles (NPs). TBP-NPs (tartrate-resistant acid phosphatase-binding peptide conjugated) achieve drug loading capacities up to 20% (mg drug/mg NP) and enhance bone marrow delivery 4-fold in murine models [4].
  • Stability Enhancement: For analogs prone to lactone hydrolysis (e.g., DMAMCL), lyophilized formulations with cyclodextrin (HP-β-CD) extend shelf-life to >12 months at 4°C [4].

Integrated Process: A scalable workflow combines:

  • Fermentative production of 14-hydroxy-MCL using P450-C14-opt P. pastoris.
  • Click chemistry to generate triazole analogs (e.g., MCL-64).
  • NP encapsulation via nanoprecipitation with PSMA-b-PS polymers.This process yields >150 mg/kg of bone-targeted MCL-64-NPs per batch, enabling in vivo evaluation of LSC-targeting efficacy [4].

Properties

CAS Number

68370-47-8

Product Name

Micheliolide

IUPAC Name

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1

InChI Key

RDJAFOWISVMOJY-PWNZVWSESA-N

SMILES

O=C(O[C@@]1([H])[C@@]2([H])CCC(C)=C3CC[C@@](C)(O)[C@@]31[H])C2=C

Solubility

Soluble in DMSO

Synonyms

MCL, Micheliolide

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.